Cytidine-5'-diphospho-dimethylaminoethanol sodium salt
Description
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt is a nucleotide derivative comprising a cytidine moiety linked to a diphosphate group and a dimethylaminoethanol substituent. This compound plays specialized roles in biochemical pathways, particularly in phospholipid metabolism and enzymatic reactions involving nucleotide-linked intermediates. Its structure includes:
- Cytidine base: A pyrimidine nucleoside with a ribose sugar.
- Diphosphate bridge: Connects the ribose to the dimethylaminoethanol group.
- Dimethylaminoethanol: A tertiary amine-containing substituent, which enhances solubility and influences substrate specificity in enzymatic reactions.
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(dimethylamino)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O11P2.2Na/c1-16(2)5-6-25-29(21,22)28-30(23,24)26-7-8-10(18)11(19)12(27-8)17-4-3-9(14)15-13(17)20;;/h3-4,8,10-12,18-19H,5-7H2,1-2H3,(H,21,22)(H,23,24)(H2,14,15,20);;/q;2*+1/p-2/t8-,10-,11-,12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOKKFZCTIEMMJ-DUAMOODGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4Na2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleotide Activation and Phosphorylation
The core structure of cytidine-5'-diphospho-dimethylaminoethanol sodium salt derives from cytidine, which undergoes sequential phosphorylation to introduce diphosphate groups. Initial steps involve converting cytidine to cytidine monophosphate (CMP) using phosphorylating agents such as phosphorus oxychloride (POCl₃) in anhydrous conditions. Subsequent phosphorylation to cytidine diphosphate (CDP) employs carbodiimide-activated reagents like dicyclohexylcarbodiimide (DCC) or enzymatic methods with kinases.
A critical challenge lies in avoiding over-phosphorylation to triphosphate derivatives, which necessitates controlled stoichiometry and reaction monitoring via thin-layer chromatography (TLC). For example, a molar ratio of 1:1.2 (CMP to phosphate donor) at −10°C in tetrahydrofuran (THF) yields CDP with >85% purity.
Conjugation with Dimethylaminoethanol
The diphosphate group of CDP reacts with dimethylaminoethanol through a nucleophilic substitution mechanism. This step requires activation of the phosphate group using carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC), facilitating the formation of a stable phosphoester bond.
Reaction Conditions:
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Temperature: 25–30°C under nitrogen atmosphere.
The reaction progress is monitored via ³¹P NMR spectroscopy, with the characteristic shift from δ −10 ppm (CDP) to δ −5 ppm (conjugated product). Post-reaction, the crude product is precipitated using cold diethyl ether, achieving a 70–75% yield.
Enzymatic Synthesis Strategies
Phosphotransferase-Mediated Pathways
Enzymatic methods leverage kinases and phosphatases to improve regioselectivity and reduce side products. For instance, cytidine 5'-monophosphate (CMP) kinase from Escherichia coli catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to CMP, generating CDP with >90% efficiency. This approach avoids harsh reagents, making it suitable for large-scale production.
Optimized Parameters:
Condensation with Dimethylaminoethanol Using Synthases
Rhizobium leguminosarum-derived PC synthase catalyzes the condensation of CDP-diacylglycerol with dimethylaminoethanol, producing cytidine diphosphate-dimethylaminoethanol. While primarily used for phosphatidylcholine biosynthesis, this enzyme exhibits broad substrate tolerance, enabling adaptation for synthetic applications.
Key Findings:
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Enzyme activity peaks at 30°C and pH 7.0.
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The reaction requires 5 mM CDP-diacylglycerol and 10 mM dimethylaminoethanol.
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Yield: 62% after 12 hours, with purification via anion-exchange chromatography.
Purification and Sodium Salt Formation
Chromatographic Techniques
Crude synthesis mixtures contain unreacted starting materials, byproducts, and residual solvents. Ion-exchange chromatography using DEAE-Sepharose resolves anionic intermediates, with elution performed using a linear gradient of 0.1–1.0 M ammonium bicarbonate. Reverse-phase HPLC (C18 column) further purifies the product, employing a mobile phase of 20 mM sodium phosphate (pH 6.8) and methanol (95:5 v/v).
Purification Data:
| Step | Purity (%) | Yield (%) |
|---|---|---|
| Initial precipitation | 70 | 75 |
| Ion-exchange | 90 | 60 |
| HPLC | 99 | 50 |
Sodium Salt Conversion
The final step involves converting the purified acid form to the sodium salt. This is achieved by passing the solution through a Dowex 50WX8 (Na⁺ form) resin, followed by lyophilization. The sodium content is verified via atomic absorption spectroscopy, targeting a 2:1 sodium-to-phosphate ratio.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis under the following conditions confirms >99% purity:
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Column: Zorbax SB-C18 (4.6 × 250 mm).
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Mobile phase: 20 mM KH₂PO₄ (pH 4.5)/acetonitrile (90:10).
Challenges and Mitigation Strategies
Byproduct Formation
Phosphorylation often generates cytidine triphosphate (CTP) as a byproduct. This is minimized by:
Stability Issues
The compound hydrolyzes in aqueous solutions at pH <6.0. Lyophilized formulations with cryoprotectants (trehalose, 5% w/v) enhance shelf life to 24 months at −20°C.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Cytidine-5’-diphospho-dimethylaminoethanol sodium salt undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups .
Scientific Research Applications
Cytidine-5’-diphospho-dimethylaminoethanol sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cytidine-5’-diphospho-dimethylaminoethanol sodium salt involves its role as an intermediate in the synthesis of phosphatidylcholine from choline. This biochemical process is essential for cell membrane formation and function . The compound is hydrolyzed into choline and cytidine in the intestine, which then cross the blood-brain barrier and are reformed into the active compound by the enzyme CTP-phosphocholine cytidylyltransferase . This pathway is crucial for maintaining the structural integrity and functionality of cell membranes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key cytidine derivatives based on phosphate groups, substituents, and applications:
Key Observations:
Phosphate Group Count : Determines metabolic roles (e.g., CTP for energy transfer vs. CDP for lipid synthesis).
Substituent Diversity: Dimethylaminoethanol: Enhances solubility and targets phospholipid pathways. N-Acetylneuraminic Acid: Facilitates glycosylation processes.
Safety: Most cytidine derivatives are non-hazardous, but CMP requires handling precautions due to irritant properties .
Stability and Handling
Biological Activity
Cytidine-5'-diphospho-dimethylaminoethanol sodium salt, commonly referred to as CDP-dimethylaminoethanol or citicoline, is a compound with significant biological activity, particularly in neuroprotection and cellular membrane synthesis. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of Citicoline
Citicoline is a naturally occurring compound that serves as a precursor in the biosynthesis of phosphatidylcholine (PC), a vital component of cell membranes. It is formed from the combination of cytidine and choline, which cross the blood-brain barrier independently and then recombine within the brain to form CDP-choline. This process is crucial for maintaining cellular integrity, especially under pathological conditions such as ischemia.
- Phospholipid Synthesis : Citicoline enhances the synthesis of phosphatidylcholine by providing choline, which is essential for membrane integrity and function. During ischemic events, citicoline helps mitigate membrane breakdown by promoting the resynthesis of phospholipids .
- Neuroprotection : Citicoline exhibits neuroprotective properties by acting as a free radical scavenger, reducing oxidative stress during acute ischemic episodes. It facilitates recovery by promoting neurogenesis and synaptogenesis, which are critical for brain repair .
- Enhancement of Brain Plasticity : Research indicates that citicoline administration can enhance brain plasticity and functional recovery even when given post-ischemia. This effect is associated with increased levels of neurotransmitters and improved synaptic activity .
Clinical Studies
- Stroke Recovery : A clinical study demonstrated that citicoline administration significantly improved motor and functional recovery in patients who had suffered from an acute ischemic stroke. The treatment was initiated 24 hours post-stroke and continued for 28 days .
- Neuroprotective Effects : In animal models, citicoline has been shown to upregulate synaptic proteins such as synaptophysin in the penumbra region post-stroke, indicating enhanced synaptic activity and potential for recovery .
Mechanistic Insights
A study highlighted that citicoline's ability to reduce free fatty acids and free radicals contributes to its protective effects on cell membranes during ischemic conditions. The compound's role in accelerating phosphatidylcholine synthesis is crucial for cellular repair processes following injury .
Data Table: Summary of Citicoline's Biological Activities
Case Studies
- Acute Ischemic Stroke : In a double-blind study involving 100 patients with acute ischemic stroke, those treated with citicoline showed a 30% greater improvement in neurological function compared to placebo after 28 days .
- Chronic Neurodegenerative Conditions : Citicoline has also been explored in chronic conditions such as Alzheimer's disease, where it was found to stabilize cognitive function over a six-month period in treated patients compared to controls .
Q & A
Basic Research Questions
Q. How is Cytidine-5'-diphospho-dimethylaminoethanol sodium salt synthesized, and what purification methods ensure its stability for biochemical assays?
- Methodological Answer : The compound is synthesized via enzymatic phosphorylation of cytidine derivatives, often using kinases like uridylate kinase (UMPK) to transfer phosphoryl groups . Purification typically involves ion-exchange chromatography or HPLC to achieve >85% purity. Stability is maintained by storing lyophilized powder at −20°C in anhydrous conditions to prevent hydrolysis, with periodic validation via HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection) .
Q. What are the standard assays for detecting this compound in enzymatic reactions?
- Methodological Answer : Detection methods include:
- Fluorimetric assays : Styrylpyridine-based cyclophanes selectively bind pyrimidine nucleotides, enabling quantification in neutral aqueous solutions .
- HPAEC-PAD : Validated for nucleotide sugar analysis in cell models (e.g., Joubert syndrome fibroblasts), with detection limits as low as 1 µM .
- LC-MS/MS : Carbon LC columns resolve polar nucleotides, with mass transitions optimized for phosphorylated cytidine derivatives .
Q. How should researchers handle discrepancies in nucleotide stability data during storage?
- Methodological Answer : Stability variations arise from pH, temperature, and salt form. For example:
- Acid-labile compounds : Avoid buffers below pH 6.0 (e.g., citrate) to prevent degradation .
- Lyophilized vs. solution : Lyophilized salts (e.g., disodium forms) retain stability for >6 months at −20°C, while solutions degrade within days at 4°C . Validate stability via UV-Vis (λ = 260–280 nm) or enzymatic activity assays .
Advanced Research Questions
Q. How can researchers optimize enzymatic sialylation assays using cytidine-derived nucleotide sugars?
- Methodological Answer : For sialyltransferase assays:
- Substrate preparation : Use this compound at 1–5 mM in Tris-HCl (pH 7.4) with 10 mM Mn²⁺ to enhance enzyme affinity .
- Kinetic analysis : Monitor reaction progress via HPAEC-PAD or fluorimetry. Adjust enzyme-to-substrate ratios to resolve non-linear kinetics caused by substrate inhibition .
- Negative controls : Include CMP-Neu5Ac (a structurally similar analog) to rule out non-specific sialylation .
Q. What experimental strategies address contradictory data in neuroregeneration studies involving cytidine derivatives?
- Methodological Answer : Contradictions in nerve regeneration models (e.g., sciatic nerve injury) may stem from:
- Dosage variability : Test 10–100 µM concentrations in vitro to identify therapeutic thresholds .
- Metabolic interference : Co-administer choline or uridine to distinguish effects of cytidine-5'-diphospho-dimethylaminoethanol from endogenous nucleotide recycling .
- Animal models : Compare Sprague-Dawley vs. Wistar rats to control for strain-specific metabolic differences .
Q. How can researchers resolve low yields in enzymatic synthesis of cytidine-based nucleotide sugars?
- Methodological Answer : Low yields often result from:
- Phosphatase contamination : Pre-treat enzymes (e.g., alkaline phosphatase inhibitors) or use phosphatase-free kinase preparations .
- Substrate inhibition : Titrate ATP/CTP co-factors below 5 mM to avoid feedback inhibition .
- Scaling challenges : Use fed-batch reactors with continuous pH monitoring (pH 7.0–7.5) to maintain enzyme activity during large-scale synthesis .
Analytical and Technical Challenges
Q. What are the best practices for validating cytidine derivatives in complex biological matrices (e.g., serum or cerebrospinal fluid)?
- Methodological Answer :
- Sample preparation : Deproteinize using 10% trichloroacetic acid, followed by centrifugal filtration (3 kDa cutoff) to isolate nucleotides .
- Internal standards : Use isotopically labeled cytidine-5'-diphospho-dimethylaminoethanol (e.g., ¹³C/¹⁵N) for LC-MS/MS quantification .
- Matrix effects : Compare spiked vs. unspiked samples to correct for ion suppression/enhancement .
Q. How do structural modifications (e.g., dimethylaminoethanol) alter the pharmacokinetics of cytidine nucleotides?
- Methodological Answer : Modifications impact:
- Membrane permeability : The dimethylaminoethanol moiety enhances lipid solubility, increasing blood-brain barrier penetration compared to unmodified cytidine diphosphates .
- Enzymatic stability : Resistance to phosphatases is tested via incubation with human serum (37°C, 1 hr), followed by HPLC analysis to quantify intact compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
